FTO Inhibitory Potency: Ethyl LipotF Demonstrates 45-Fold Improvement Over Generic 2OG Competitor NOG
Ethyl LipotF (compound 12) exhibits an IC50 of 0.81 μM against FTO in an HPLC-based demethylase assay using m3T as substrate. This represents a 45-fold improvement in potency compared to the generic 2-oxoglutarate (2OG) competitor N-oxalylglycine (NOG), which has an IC50 of 36.5 μM in the same assay system [1]. The enhanced potency derives from the dual-site binding strategy where the fumarate hydrazide component occupies the 2OG-binding site while the 4-benzylpyridine moiety engages the nucleotide-binding pocket [1].
| Evidence Dimension | FTO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.81 μM |
| Comparator Or Baseline | NOG: 36.5 μM |
| Quantified Difference | 45-fold more potent than NOG |
| Conditions | HPLC-based FTO demethylase assay using m3T substrate; DSF-binding assay (Tm shift: 11.2°C for Ethyl LipotF vs. 4.1°C for NOG) |
Why This Matters
This quantitative differentiation establishes Ethyl LipotF as a rationally designed, potent chemical probe rather than a weak generic 2OG competitor, enabling robust FTO inhibition at experimentally tractable concentrations.
- [1] Toh JDW, Sun L, Lau LZM, et al. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N6-methyladenosine demethylase FTO. Chem Sci. 2015;6(1):112-122. doi:10.1039/c4sc02554g View Source
